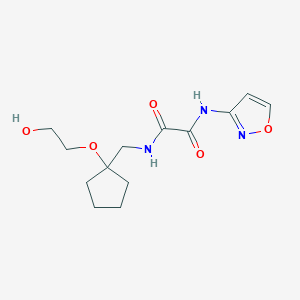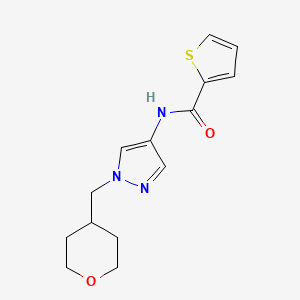
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate, also known as EA-3167, is a chemical compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of cyclobutane-based compounds and has a unique chemical structure that makes it an attractive candidate for drug development.
Wirkmechanismus
The exact mechanism of action of Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate is not fully understood. However, it is believed to exert its effects by interacting with specific receptors and enzymes in the body. For example, it has been shown to bind to the mu-opioid receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and can also inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate in lab experiments is its unique chemical structure, which allows for the development of novel drugs with improved efficacy and safety profiles. However, one of the limitations is the complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Animal studies have shown that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can improve cognitive function and reduce neuroinflammation.
Another area of research is its use as an anti-cancer agent. Studies have demonstrated that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting angiogenesis.
Conclusion:
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. Further research is needed to fully understand its effects and to develop novel drugs based on its structure.
Synthesemethoden
The synthesis of Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of ethyl 3,3-difluorocyclobutanecarboxylate with sodium azide to form the corresponding azide intermediate. This intermediate is then reduced using lithium aluminum hydride to give the amine product, which is further reacted with formaldehyde to obtain Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate has been studied extensively for its potential therapeutic applications in various diseases. One of the primary areas of research is its use as an anti-inflammatory agent. Studies have shown that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Another area of research is its potential use as an analgesic. Animal studies have demonstrated that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can alleviate pain by modulating the activity of certain receptors in the brain and spinal cord.
Eigenschaften
IUPAC Name |
ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-2-13-6(12)7(5-11)3-8(9,10)4-7/h2-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHJYFSQMNCRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2428634.png)
![N-(2-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2428635.png)


![1-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2428641.png)



![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2428646.png)


![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2428652.png)

